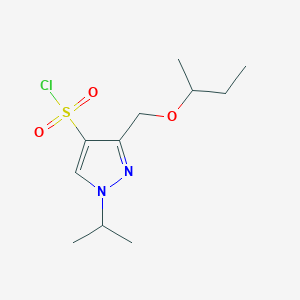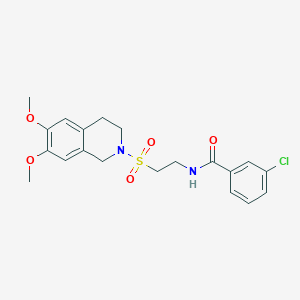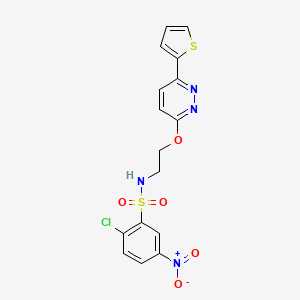
2-chloro-5-nitro-N-(2-((6-(thiophen-2-yl)pyridazin-3-yl)oxy)ethyl)benzenesulfonamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Molecular Structure Analysis
The molecular structure of this compound is complex due to the presence of multiple rings and functional groups. The thiophene ring, a five-membered heteroaromatic compound containing a sulfur atom, is a key structural component . The pyridazine ring, a six-membered ring with two nitrogen atoms, is another important structural feature. The benzenesulfonamide group, a benzene ring attached to a sulfonamide group, and the nitro group are also significant components of the molecule.Applications De Recherche Scientifique
Antimicrobial Activity
Research into heterocyclic compounds, such as arylazopyrazole pyrimidone clubbed with different heterocyclic compounds, demonstrates significant antimicrobial activity. These compounds have been synthesized and evaluated against various bacteria and fungi, indicating the potential of similar chemical structures for antimicrobial applications (Sarvaiya, Gulati, & Patel, 2019).
Enzymatic Inhibition
The role of chlorinated pyrrolidinone-bearing benzenesulfonamides as human carbonic anhydrase inhibitors has been explored, showing that such compounds exhibit low nanomolar affinity against cancer-related carbonic anhydrase IX. This suggests their potential for development into inhibitors with higher selectivity for specific isozymes, highlighting a research avenue for targeted cancer therapies (Balandis et al., 2020).
Anticancer Activity
Novel pyridazinone derivatives bearing the benzenesulfonamide moiety have been synthesized and evaluated for their anticancer activity toward human cancer cell lines. One derivative, in particular, showed remarkable activity against leukemia and non-small cell lung cancer cell lines, indicating the therapeutic potential of these compounds as anticancer agents (Rathish et al., 2012).
Enzyme Inhibition and Antioxidant Potential
The synthesis of Schiff bases of 4-chloro-N-[2-(hydrazinocarbonyl) phenyl]benzenesulfonamide has been explored for their enzyme inhibition potential against acetylcholinesterase (AChE) and butyrylcholinesterase (BChE) enzymes, as well as for their antioxidant potential. These compounds showed significant inhibition, suggesting their potential in therapeutic applications related to enzyme inhibition and oxidative stress mitigation (Kausar et al., 2019).
Chemical Synthesis and Mechanistic Studies
The compound's structure also opens pathways for chemical synthesis and mechanistic studies, such as the oxidative cross-coupling reactions that produce phenanthridine derivatives, showcasing the versatility of sulfonamide compounds in facilitating complex chemical transformations (Miura et al., 1998).
Orientations Futures
Thiophene and its derivatives are attracting great interest in both industry and academia due to their wide range of therapeutic properties . Therefore, the synthesis and characterization of novel thiophene moieties with wider therapeutic activity is a topic of interest for medicinal chemists . This compound, with its complex structure and multiple functional groups, could be a valuable starting point for the development of new therapeutic agents.
Propriétés
IUPAC Name |
2-chloro-5-nitro-N-[2-(6-thiophen-2-ylpyridazin-3-yl)oxyethyl]benzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13ClN4O5S2/c17-12-4-3-11(21(22)23)10-15(12)28(24,25)18-7-8-26-16-6-5-13(19-20-16)14-2-1-9-27-14/h1-6,9-10,18H,7-8H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZEHCGYTZYQQBFF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CSC(=C1)C2=NN=C(C=C2)OCCNS(=O)(=O)C3=C(C=CC(=C3)[N+](=O)[O-])Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13ClN4O5S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
440.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
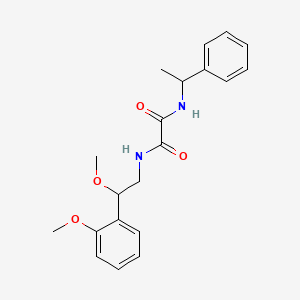
![1-(2-hydroxyethyl)-4-((pyridin-4-ylmethyl)thio)-6,7-dihydro-1H-cyclopenta[d]pyrimidin-2(5H)-one](/img/structure/B2977077.png)
![1-[(6-chloropyridin-3-yl)methyl]-2,3-dihydro-1H-imidazol-2-one](/img/structure/B2977079.png)
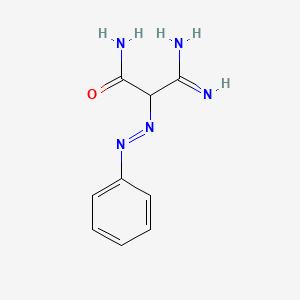
![8-Methyl-2-[2-oxo-2-(4-phenylpiperazin-1-yl)ethyl]sulfanylpyrido[1,2-a][1,3,5]triazin-4-one](/img/structure/B2977083.png)
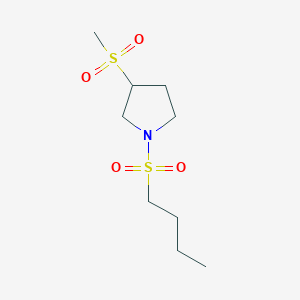


![N-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-2-(3-oxo-8-phenoxy-[1,2,4]triazolo[4,3-a]pyrazin-2(3H)-yl)acetamide](/img/structure/B2977090.png)
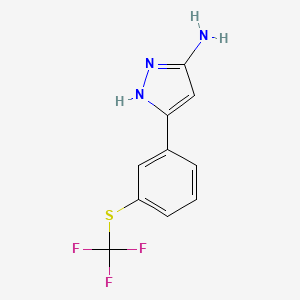
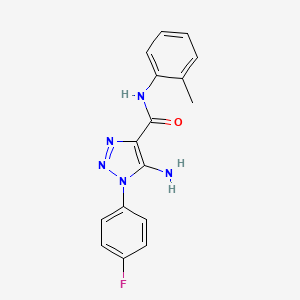
![2-[(6-chloro-4-methyl-2-oxo-2H-chromen-7-yl)oxy]-N-(cyanomethyl)acetamide](/img/structure/B2977094.png)
